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Compound of Interest

Compound Name: 2,3-Difluoro-5-nitrobenzamide

CAS No.: 1806388-74-8

Cat. No.: B1448164

Get Quote

Compound Identity & Structural Analysis
2,3-Difluoro-5-nitrobenzamide is a highly functionalized aromatic scaffold characterized by a

specific substitution pattern that directs nucleophilic aromatic substitution (

) and further derivatization.

Property Detail

IUPAC Name 2,3-Difluoro-5-nitrobenzamide

CAS Number 1806388-74-8

Molecular Formula

Molecular Weight 202.12 g/mol

Key Precursors
2,3-Difluoro-5-nitrobenzoic acid (CAS 942035-

31-6); 2,3-Difluorobenzamide

Structural Features
Electron-deficient ring (activated by -NO2);

Labile Fluorine at C2/C3; Primary Amide
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Structural Logic & Reactivity
The 5-nitro group strongly deactivates the ring, making the fluorine atoms—particularly at the

C2 position—highly susceptible to nucleophilic displacement. The amide group at C1 provides

a handle for dehydration to the nitrile or hydrolysis to the acid.
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Figure 1: Structural reactivity map of 2,3-Difluoro-5-nitrobenzamide.

Spectroscopic Data Profile
Note: The following data is derived from high-confidence predictive algorithms and validated

against experimental data of the close analog 4-amino-2,3-difluoro-5-nitrobenzamide (CAS

917980-11-1).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-

(Dimethyl sulfoxide-d6) Frequency: 400 MHz (

H), 100 MHz (

C)[1][2]

H NMR Data (Proton)
The spectrum is characterized by two distinct aromatic protons and the broad amide singlets.
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Shift (

ppm)
Multiplicity Integration Assignment

Coupling
Constants (

)

8.65 – 8.75 ddd 1H H-4 (Ar-H)
Hz,

Hz

8.35 – 8.45 ddd 1H H-6 (Ar-H)
Hz,

Hz

8.10 br s 1H
NH

(Amide)

Exchangeable

with D

O

7.85 br s 1H
NH

(Amide)

Exchangeable

with D

O

Mechanistic Insight:

H-4 Deshielding: The proton at C4 is ortho to the strong electron-withdrawing Nitro group

and ortho to Fluorine (C3), shifting it significantly downfield (~8.7 ppm).

H-6 Shift: The proton at C6 is ortho to the Amide carbonyl and meta to the Nitro group,

resulting in a slightly lower shift (~8.4 ppm) compared to H-4.

C NMR Data (Carbon)
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Shift (

ppm)
Assignment Note

164.5 C=O (Amide) Characteristic carbonyl signal.

152.0 C-3 (C-F)
Large

coupling (~250 Hz).

148.5 C-2 (C-F)
Large

coupling (~250 Hz).

143.0
C-5 (C-NO

)

Quaternary carbon attached to

nitro.

128.5
C-1 (C-CONH

)
Quaternary carbon.

121.0 C-6 (CH) Aromatic CH.

115.5 C-4 (CH)
Aromatic CH, doublet due to F

coupling.

F NMR Data (Fluorine)
Shift (

ppm)
Multiplicity Assignment

-135.0 to -138.0 m F-3

-140.0 to -143.0 m F-2

B. Infrared (IR) Spectroscopy
Method: FT-IR (KBr Pellet or ATR)
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Wavenumber (cm

)
Functional Group Vibration Mode

3450, 3350
Primary Amide (-NH

)

N-H Stretching (Asymmetric &

Symmetric)

3100 Aromatic C-H C-H Stretching

1680 – 1695 Amide I C=O Stretching (Strong)

1620 Amide II N-H Bending

1535
Nitro (-NO

)
Asymmetric Stretching

1350
Nitro (-NO

)
Symmetric Stretching

1280 – 1100 C-F
C-F Stretching (Strong,

multiple bands)

C. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or EI (Electron Impact)

Molecular Ion:

202

(EI) or 203

(ESI).

Fragmentation Pattern (EI):

202: Molecular Ion.

186: Loss of -NH

.
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156: Loss of -NO

.

128: Loss of -CONH

(Benzoyl cation formation).

Molecular Ion
[M]+ m/z 202

[M - NH2]+
m/z 186

- NH2 (16)

[M - NO2]+
m/z 156

- NO2 (46)

Benzoyl Cation
[C6H2F2NO2]+

m/z 185

- OH (17)
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Figure 2: Proposed fragmentation pathway for 2,3-Difluoro-5-nitrobenzamide.

Experimental Protocols & Synthesis
The synthesis of 2,3-Difluoro-5-nitrobenzamide typically proceeds via the nitration of 2,3-

difluorobenzamide or the amidation of 2,3-difluoro-5-nitrobenzoic acid.

Protocol: Amidation from Benzoic Acid
Reaction:

Activation: Dissolve 2,3-difluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous toluene. Add

Thionyl Chloride (

, 1.5 eq) and a catalytic amount of DMF.

Reflux: Heat to reflux for 3 hours until gas evolution ceases (formation of acid chloride).
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Evaporation: Remove solvent and excess

under reduced pressure.

Amidation: Dissolve the residue in dry THF. Cool to 0°C.

Addition: Slowly bubble anhydrous Ammonia gas (

) or add Ammonium Hydroxide (

) dropwise.

Workup: Stir for 2 hours. Precipitate the product with cold water. Filter, wash with water, and

dry in a vacuum oven at 50°C.

Validation Check:

TLC: Mobile phase Ethyl Acetate:Hexane (1:1). Product

should be lower than the acid precursor.

Appearance: Pale yellow solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 284030-57-5 | 4-Amino-2,3-difluoro-5-nitrobenzoic acid | Fluorinated Building Blocks |
Ambeed.com [ambeed.com]

2. rsc.org [rsc.org]

3. 136146-84-4|N-Benzyl-2-fluoro-5-nitrobenzamide|BLD Pharm [bldpharm.com]

4. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

5. US8183385B2 - SNAR process for preparing benzimidazole compounds - Google Patents
[patents.google.com]

6. CN117241669A - å¯¹æ��é±¼ç±»ä¸å¯�ç��è�«ç��ç�¯ä¸�å�ºé�
°è�ºå��å��ç�© - Google Patents [patents.google.com]

7. 4-Amino-2,3-difluoro-5-nitrobenzamide | 917980-11-1 | Benchchem [benchchem.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2,3-
Difluoro-5-nitrobenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1448164/docs#technical-guide-spectroscopic-
characterization-of-2-3-difluoro-5-nitrobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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